molecular formula C8H14N2O3 B12323266 H-PRO-beta-ALA-OH

H-PRO-beta-ALA-OH

Cat. No.: B12323266
M. Wt: 186.21 g/mol
InChI Key: PALCOTPJCVREEI-UHFFFAOYSA-N
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Description

This compound has a molecular formula of C8H14N2O3 and a molecular weight of 186.21 g/mol . It is commonly used in peptide synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

H-PRO-beta-ALA-OH can be synthesized through several methods. One common synthetic route involves the use of 1-[(Phenylmethoxy)carbonyl]-L-prolyl-beta-alanine as a starting material. The reaction is carried out with hydrogen and palladium on activated charcoal in methanol for 1.5 hours . This method yields a high purity product.

Industrial Production Methods

Industrial production of this compound typically involves solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of peptides by sequentially adding amino acids to a growing peptide chain anchored to a solid support . The use of protective groups and coupling reagents ensures the selective formation of peptide bonds.

Chemical Reactions Analysis

Types of Reactions

H-PRO-beta-ALA-OH undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Substitution reactions can occur at the amino or carboxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Applications in Peptide Synthesis

H-PRO-beta-ALA-OH is primarily utilized in peptide synthesis due to its structural characteristics that enhance peptide stability and biological activity. The prolyl component contributes to the overall conformation and functionality of peptides, making them more effective in various biological contexts.

Key Characteristics of this compound

PropertyDescription
Enhances peptide stabilityImproves structural integrity of synthesized peptides
Biological activityPotential therapeutic applications in muscle performance
Interaction with amino acidsInfluences helicity and stability of peptides containing beta-alanine

Biological Activities

Research indicates that this compound may enhance muscle performance and endurance due to the beta-alanine component, which is known to increase carnosine levels in muscles. Elevated carnosine levels help buffer acid during high-intensity exercise, potentially improving athletic performance .

Case Studies on Athletic Performance

  • Study on Cycling Performance :
    • A study demonstrated that beta-alanine supplementation improved cycling time trials among trained athletes, suggesting a beneficial effect on performance metrics .
    • Results : The beta-alanine group showed an improvement in performance time by 6.5 seconds compared to the placebo group .
  • Effect on Anaerobic Capacity :
    • Research indicated that beta-alanine supplementation increased anaerobic work capacity and decreased muscular fatigue, supporting its role as an ergogenic aid .
    • Findings : Significant increases in blood lactate concentration were observed post-exercise, indicating improved metabolic responses during high-intensity activities .

Future Directions for Research

The ongoing exploration of this compound's applications could lead to new therapeutic strategies, particularly in sports medicine and rehabilitation. Further studies are needed to investigate its long-term effects on muscle performance and recovery.

Mechanism of Action

The mechanism of action of H-PRO-beta-ALA-OH involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in peptide synthesis and metabolism. It may also interact with receptors and transporters in biological systems, influencing various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-PRO-beta-ALA-OH is unique due to its specific combination of proline and beta-alanine, which imparts distinct chemical and biological properties. Its versatility in peptide synthesis and various applications in research and industry make it a valuable compound.

Biological Activity

H-PRO-beta-ALA-OH, a compound featuring a β-amino acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. The incorporation of β-amino acids into peptide sequences can significantly alter their biological functions, including antimicrobial properties, modulation of protein interactions, and effects on metabolic pathways. This article delves into the biological activity of this compound, supported by empirical data and case studies.

Structure and Properties

This compound consists of a proline residue linked to β-alanine. The unique structure of β-amino acids allows for enhanced conformational flexibility and stability, which is crucial for biological activity.

Antimicrobial Activity

Research indicates that peptides containing β-amino acids exhibit notable antimicrobial properties. For instance, studies have shown that certain β-peptides demonstrate antibacterial activity in the micromolar range while maintaining low hemolytic activity . This suggests a favorable therapeutic window for this compound in combating bacterial infections.

Modulation of Protein Interactions

β-Amino acids can influence protein-protein interactions, which is vital in various biological processes. For example, peptides with β-alanine have been shown to inhibit specific protein interactions that are crucial for cancer cell survival . This property could position this compound as a candidate for cancer therapeutics.

Impact on Glycolysis

Recent studies have explored the effects of β-alanine on glycolytic pathways. In a controlled experiment, dietary supplementation with β-alanine was found to inhibit glycolysis in muscle tissues, potentially affecting energy metabolism during physical exertion . This metabolic modulation could have implications for athletic performance and recovery.

Study 1: Antimicrobial Efficacy

A study examined the antimicrobial efficacy of various β-amino acid-containing peptides, including those similar to this compound. The minimum inhibitory concentration (MIC) was determined to be around 1 μg/mL for effective antibacterial activity. The study highlighted the importance of lipophilicity and charge distribution in enhancing antimicrobial properties .

Peptide TypeMIC (μg/mL)Hemolytic Activity
β-peptides1Low
α-peptidesSimilarHigher

Study 2: Glycolytic Inhibition

In another investigation focusing on muscle metabolism, pigs supplemented with β-alanine showed increased average daily gain (ADG) compared to control groups. The study concluded that β-alanine supplementation could effectively enhance muscle performance by modulating glycolytic pathways .

Treatment GroupADG (kg)Glycolytic Potential
ControlXBaseline
β-Alanine + L-HistidineYDecreased

Safety and Toxicity

While β-alanine is generally considered safe, excessive accumulation can lead to hyper-beta-alaninemia, characterized by neurotoxic symptoms such as seizures and lethargy . Understanding the dosage and administration routes for this compound is critical to mitigate potential risks.

Pharmacokinetics

Studies on the pharmacokinetics of β-alanine indicate that its absorption and metabolism are influenced by dietary factors. A loading phase involving high doses has been shown to improve performance outcomes in athletes . Similar strategies may be applicable for this compound.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing H-PRO-beta-ALA-OH with high purity?

Methodological Answer: Design a multi-step synthesis pathway using solid-phase peptide synthesis (SPPS) or solution-phase methods. Optimize reaction conditions (e.g., solvent polarity, temperature, and coupling reagents) to minimize side products. Purification via reverse-phase HPLC with gradient elution ensures high purity. Validate purity using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, comparing results with established spectral databases .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer: Employ a combination of:

  • NMR spectroscopy (1H, 13C) to confirm backbone structure and stereochemistry.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • Infrared (IR) spectroscopy to identify functional groups (e.g., carboxylic acid, amide bonds).
    Cross-reference data with computational predictions (e.g., density functional theory (DFT) for NMR chemical shifts) to resolve ambiguities .

Q. How to establish baseline stability profiles for this compound under varying storage conditions?

Methodological Answer: Conduct accelerated stability studies by exposing the compound to stressors (e.g., heat, light, humidity) and monitoring degradation via HPLC. Use kinetic modeling (e.g., Arrhenius equation) to predict shelf life. Include control samples and replicate experiments to account for batch variability .

Advanced Research Questions

Q. How to address contradictions in biological activity data for this compound across different assay systems?

Methodological Answer: Apply a systematic framework:

  • Hypothesis Testing : Compare assay conditions (e.g., cell lines, incubation times) using factorial design experiments.
  • Meta-Analysis : Aggregate data from multiple studies to identify confounding variables (e.g., solvent effects, impurity interference).
  • Dose-Response Modeling : Use nonlinear regression to quantify potency (EC50/IC50) and assess assay sensitivity .

Q. What strategies optimize computational docking studies for this compound interacting with target receptors?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Run simulations in explicit solvent to account for conformational flexibility.
  • Free Energy Perturbation (FEP) : Calculate binding affinities with higher accuracy than rigid docking.
  • Validation : Cross-check predictions with experimental binding assays (e.g., surface plasmon resonance) .

Q. How to resolve discrepancies in spectroscopic data between experimental and theoretical models?

Methodological Answer:

  • Error Analysis : Quantify instrument precision (e.g., NMR shimming, MS calibration).
  • Computational Refinement : Adjust DFT parameters (e.g., basis sets, solvent models) to better match empirical data.
  • Multi-Technique Validation : Correlate results with X-ray crystallography or circular dichroism (CD) for structural confirmation .

Q. What ethical and reproducibility standards apply to preclinical studies of this compound?

Methodological Answer:

  • Replication : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing.
  • Ethical Review : Submit protocols to institutional review boards (IRBs) for studies involving animal models.
  • Transparency : Disclose all synthetic routes, purity data, and assay conditions in supplementary materials .

Q. Data Analysis & Reporting Guidelines

Q. How to design a statistically robust analysis plan for dose-dependent toxicity studies?

Methodological Answer:

  • Power Analysis : Calculate sample sizes to ensure sufficient statistical power (α=0.05, β=0.2).
  • Nonlinear Regression : Fit toxicity curves using four-parameter logistic models.
  • Outlier Detection : Apply Grubbs’ test or robust statistical methods (e.g., Huber loss) .

Q. What frameworks guide the formulation of research questions for grant proposals on this compound?

Methodological Answer: Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) to structure hypotheses. Example:

  • Population : In vitro cancer cell lines.
  • Intervention : this compound treatment.
  • Comparison : Untreated controls or standard chemotherapeutics.
  • Outcome : Apoptosis rate measured via flow cytometry .

Q. Contradiction Management & Peer Review

Q. How to reconcile conflicting results in the literature regarding this compound’s mechanism of action?

Methodological Answer:

  • Systematic Review : Conduct a PRISMA-guided literature review to map evidence quality.
  • Sensitivity Analysis : Identify variables (e.g., assay type, compound concentration) driving discrepancies.
  • Collaborative Replication : Partner with independent labs to validate key findings .

Properties

IUPAC Name

3-(pyrrolidine-2-carbonylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3/c11-7(12)3-5-10-8(13)6-2-1-4-9-6/h6,9H,1-5H2,(H,10,13)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PALCOTPJCVREEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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